
4-(Methylimino)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylimino)cyclohexa-2,5-dien-1-one is an organic compound with a unique structure that features a cyclohexadienone core substituted with a methylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylimino)cyclohexa-2,5-dien-1-one typically involves the condensation of cyclohexanone with a methylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the imino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylimino)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinone derivatives, amines, and substituted cyclohexadienones. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Methylimino)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(Methylimino)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species. It may also inhibit topoisomerases, leading to DNA damage and cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Methylimino)cyclohexa-2,5-dien-1-one include:
- 4-(Dimethylamino)cyclohexa-2,5-dien-1-one
- 4-(Hydroxyimino)cyclohexa-2,5-dien-1-one
- 4-(Methoxyimino)cyclohexa-2,5-dien-1-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of the methylimino group can enhance its reactivity and potential biological activities compared to other derivatives .
Eigenschaften
CAS-Nummer |
70786-92-4 |
|---|---|
Molekularformel |
C7H7NO |
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
4-methyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H7NO/c1-8-6-2-4-7(9)5-3-6/h2-5H,1H3 |
InChI-Schlüssel |
XSAPCLGTQLCEGU-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1C=CC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


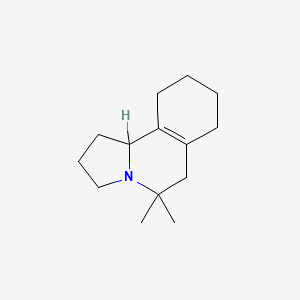
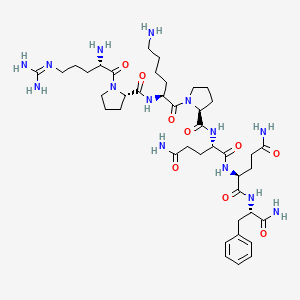
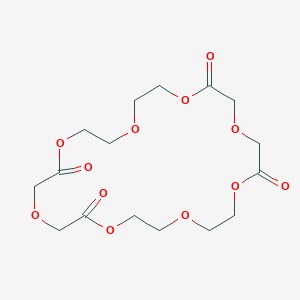
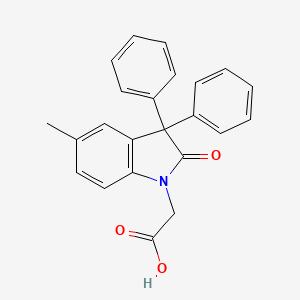
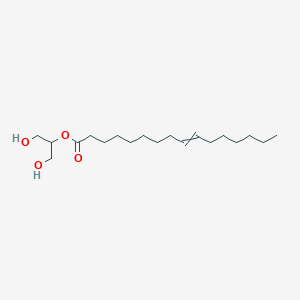
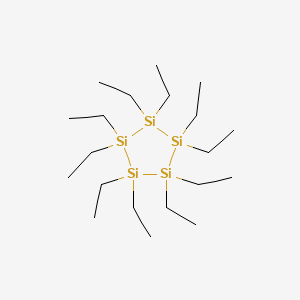
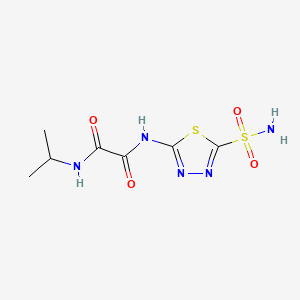



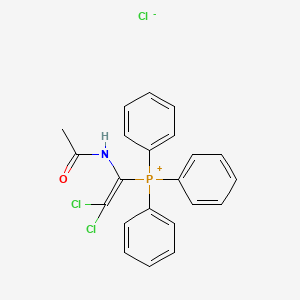
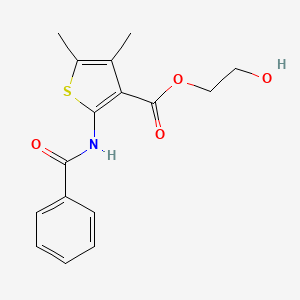
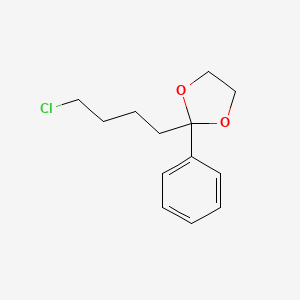
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
